
N-cyclohexyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in the treatment of cancer, specifically targeting tumors with elevated levels of ribosomal RNA synthesis.
Wirkmechanismus
N-cyclohexyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, this compound effectively reduces the production of ribosomes, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-angiogenic effects, which can help to prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising candidate for targeted cancer therapy. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclohexyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of focus is the development of more effective delivery methods for the drug, which can help to reduce toxicity and increase its efficacy. Another area of research is the identification of biomarkers that can be used to predict which tumors are most likely to respond to this compound treatment. Finally, there is ongoing research into the use of this compound in combination with other cancer therapies, which may help to increase its effectiveness.
Synthesemethoden
The synthesis of N-cyclohexyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. One of the key steps involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with cyclohexyl isocyanide to form the corresponding amide. This is followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to be particularly effective in targeting tumors with elevated levels of ribosomal RNA synthesis, which is a common feature of many types of cancer.
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-13-7-8-15-11(9-13)10-14(17(20)22-15)16(19)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTRTQYHTUOZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

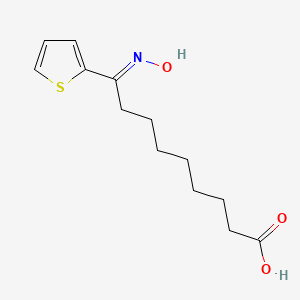
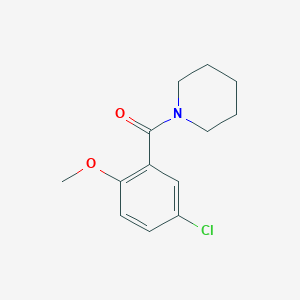
![2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
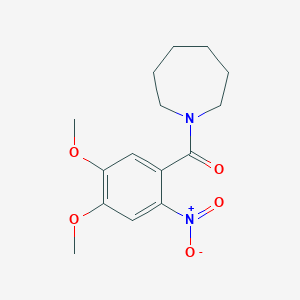
![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)
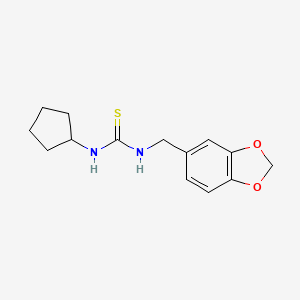
![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)
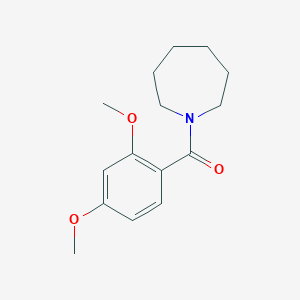
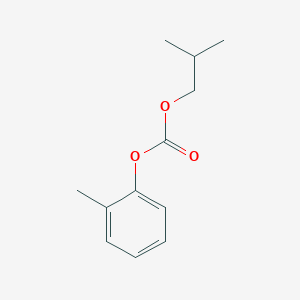
![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
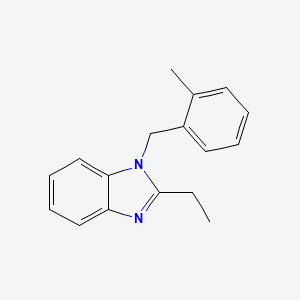
![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)